

# Pde4-IN-19 supplier and purchasing information

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pde4-IN-19

Cat. No.: B15576631

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## Pde4-IN-19: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pde4-IN-19**, a potent phosphodiesterase 4 (PDE4) inhibitor. This document consolidates essential information on its procurement, biochemical activity, and the methodologies for its scientific investigation.

## Purchasing and Supplier Information

**Pde4-IN-19** is available from several chemical suppliers catering to the research community. The following table summarizes the key purchasing information from prominent vendors. Researchers are advised to request a certificate of analysis from the supplier to verify the purity and identity of the compound.

Supplier	Catalog Number	Purity	Availability
MedchemExpress	HY-159654	>98%	Inquire
TargetMol	T9A11987	>98%	Inquire

## Quantitative Biochemical Data

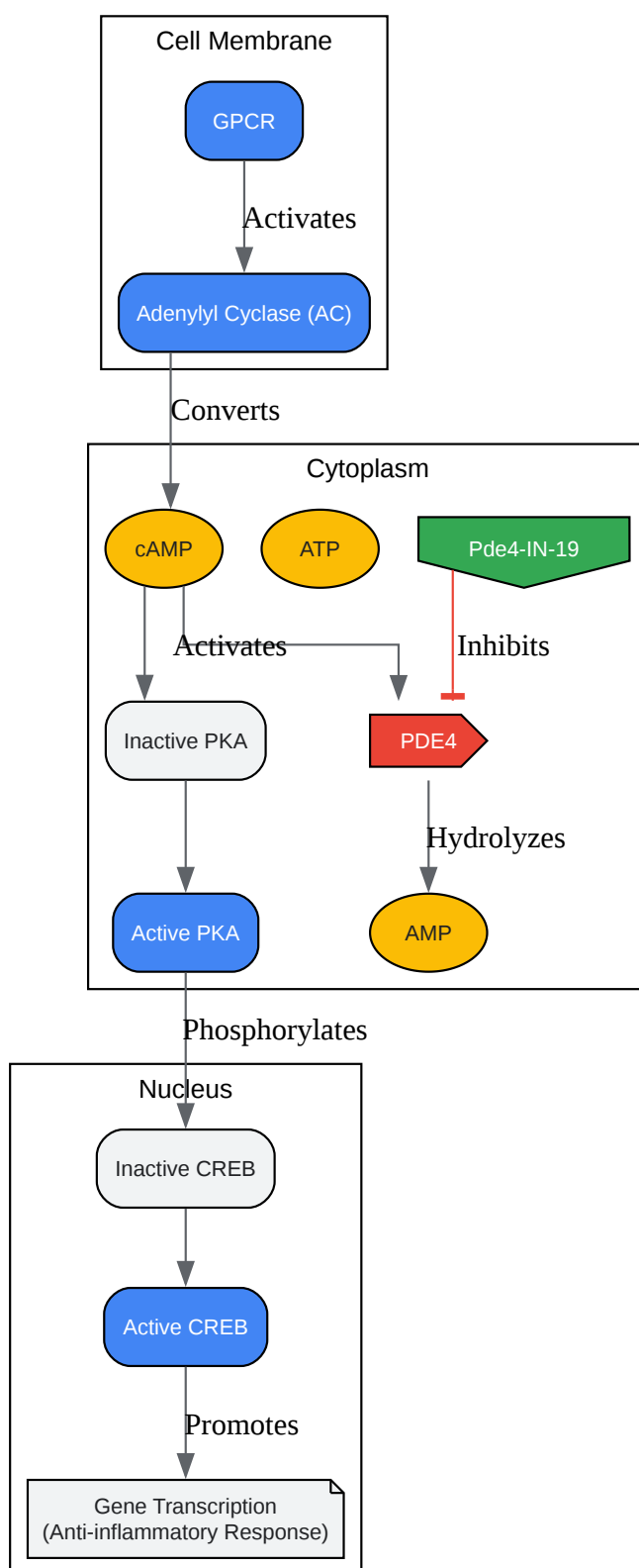
**Pde4-IN-19** is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP). The inhibitory activity of **Pde4-IN-19** has been characterized against specific PDE4 isoforms, as detailed below.

Target	IC50 (nM)	Reference
PDE4B1	<10	<a href="#">[1]</a>
PDE4D3	10-100	<a href="#">[1]</a> <a href="#">[2]</a>

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

## The PDE4 Signaling Pathway in Inflammation

Phosphodiesterase 4 (PDE4) is a key regulator of intracellular signaling pathways, particularly in immune and inflammatory cells. By hydrolyzing cAMP, PDE4 terminates its signaling cascade. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate and activate the transcription factor cAMP-response element binding protein (CREB). This signaling cascade ultimately results in the modulation of gene expression, leading to a suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.



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Caption: The PDE4 signaling pathway and the mechanism of action of **Pde4-IN-19**.

## Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **Pde4-IN-19**. These protocols are based on established methods for evaluating PDE4 inhibitors.

### In Vitro PDE4 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of **Pde4-IN-19** on PDE4 enzyme activity.

Materials:

- Recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4D3)
- **Pde4-IN-19**
- cAMP (substrate)
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- Detection reagents (e.g., fluorescently labeled antibody, scintillation proximity assay beads)
- Microplate reader

Procedure:

- Prepare a serial dilution of **Pde4-IN-19** in the assay buffer.
- Add the diluted **Pde4-IN-19** and a fixed concentration of the PDE4 enzyme to the wells of a microplate.
- Initiate the enzymatic reaction by adding a fixed concentration of cAMP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
- Stop the reaction and add the detection reagents according to the manufacturer's instructions.
- Measure the signal (e.g., fluorescence, luminescence, radioactivity) using a microplate reader.

- Calculate the percentage of inhibition for each concentration of **Pde4-IN-19** and determine the IC50 value.

## Lipopolysaccharide (LPS)-Induced TNF- $\alpha$ Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay evaluates the anti-inflammatory effect of **Pde4-IN-19** in a physiologically relevant context.

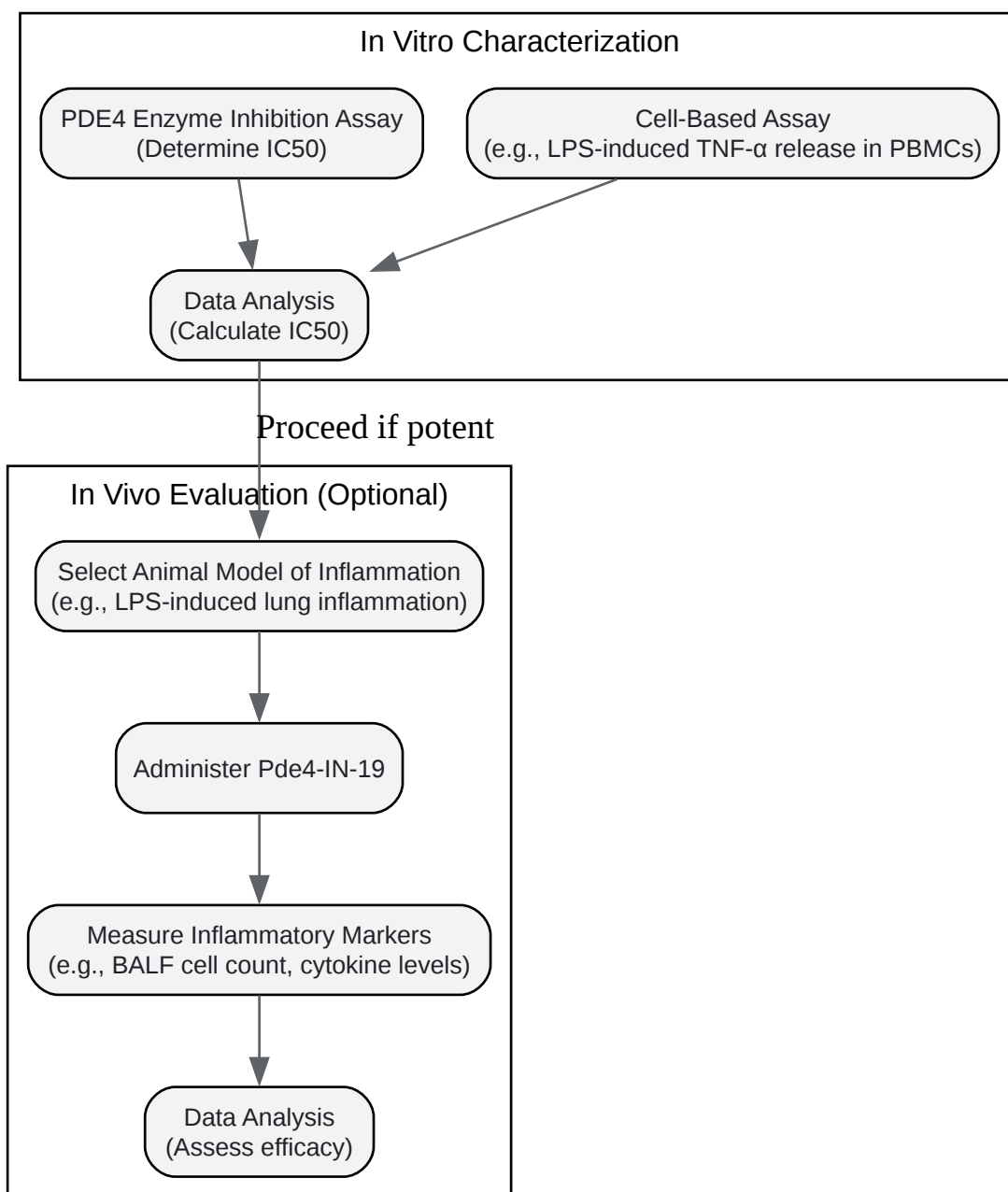
### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Roswell Park Memorial Institute (RPMI) 1640 medium
- Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- **Pde4-IN-19**
- TNF- $\alpha$  ELISA kit
- 96-well cell culture plates

### Procedure:

- Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
- Seed the PBMCs in a 96-well plate at a density of  $2 \times 10^5$  cells/well in RPMI 1640 medium supplemented with 10% FBS.
- Prepare a serial dilution of **Pde4-IN-19** in the cell culture medium.
- Pre-incubate the cells with the diluted **Pde4-IN-19** for 1 hour.
- Stimulate the cells with LPS (e.g., 100 ng/mL) to induce the release of TNF- $\alpha$ .

- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Collect the cell culture supernatant.
- Measure the concentration of TNF- $\alpha$  in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition of TNF- $\alpha$  release for each concentration of **Pde4-IN-19** and determine the IC<sub>50</sub> value.



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Caption: A general experimental workflow for the evaluation of **Pde4-IN-19**.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE4-IN-19 | TargetMol [targetmol.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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